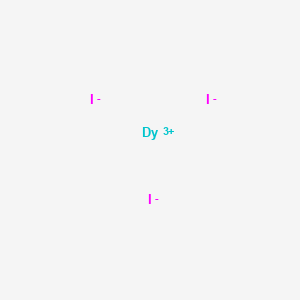

Dysprosium triiodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dysprosium triiodide is a useful research compound. Its molecular formula is DyI3 and its molecular weight is 543.213 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular and Electronic Structure Analysis : Varga et al. (2010) conducted a study on the molecular and electronic structure of dysprosium triiodide, revealing its planar monomeric molecule structure and its tendency to form complexes in matrix-isolation experiments, impacting its electronic and molecular structures (Varga, Z., Groen, C., Kolonits, M., & Hargittai, M., 2010).

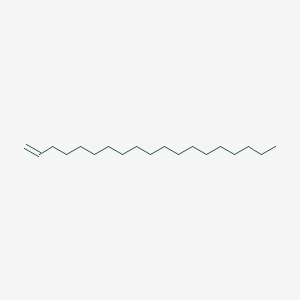

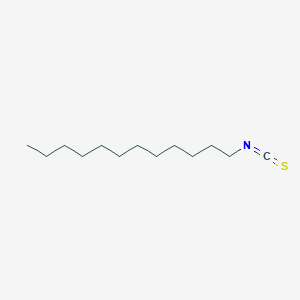

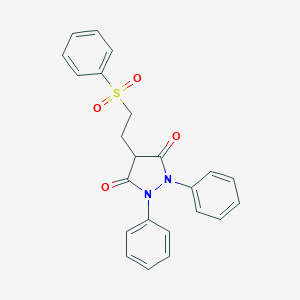

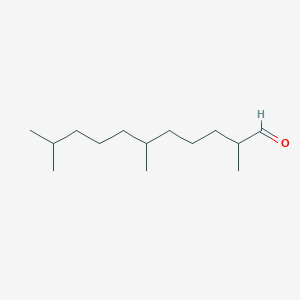

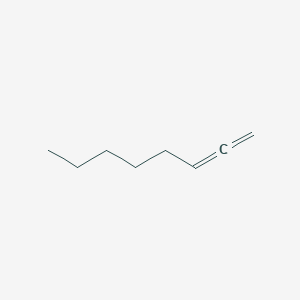

Cyclopropanation Reactions in Organic Chemistry : Xiang et al. (2008) found that this compound, in combination with dichloromethane, can be an effective methylene transfer reagent for cyclopropanation of unfunctionalized alkenes (Xiang, X., Shen, Q., Wang, J., Zhu, Z., Huang, W., & Zhou, X., 2008).

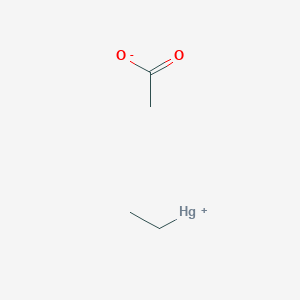

Synthesis and Characterization of Complexes : Fagin et al. (2014) synthesized ethyl complexes of dysprosium by reacting DyI2 with ZnEt2, contributing to the understanding of the reactivity and complex formation of lanthanides (Fagin, A. A., Samsonov, M., Fukin, G. K., Balashova, T. V., & Bochkarev, M. N., 2014).

Study of Vapor Species : Motalov et al. (2020) investigated the molecular and ionic sublimation of this compound, contributing to the understanding of its thermodynamic properties and behavior in high-temperature environments (Motalov, V., Dunaev, A. M., Kudin, L. S., Butman, M., & Krämer, K., 2020).

Photophysical Characterization : Kofod et al. (2019) studied the photophysical properties of dysprosium(III) ions in various solvents, contributing to the understanding of the luminescent properties of dysprosium compounds (Kofod, N., Arppe-Tabbara, R., & Sørensen, T., 2019).

Luminescent Properties in Phosphors : Li et al. (2011) investigated the photoluminescence properties of dysprosium-doped strontium molybdate, which could have applications in lighting and display technologies (Li, X., Guan, L., Sun, M.-X., Liu, H., Yang, Z.-P., Guo, Q., & Fu, G., 2011).

Role in Metal Halide Arc Lamps : Matsuno et al. (1981) described investigations into the lumen maintenance in dysprosium-thallium-sodium-cesium iodide arc lamps, showing the significance of this compound in lighting technologies (Matsuno, H., Kazui, T., Yamane, M., Ishiba, T., & Sugaya, I., 1981).

Chemical Vapor Deposition Applications : Milanov et al. (2011) synthesized malonate complexes of dysprosium, assessing their suitability as precursors for chemical vapor deposition of dysprosium-containing thin films (Milanov, A., Seidel, R. W., Barreca, D., Gasparotto, A., Winter, M., Feydt, J., Irsen, S., Becker, H., & Devi, A., 2011).

Mechanism of Action

Target of Action

Dysprosium triiodide (DyI3) is a binary inorganic compound of dysprosium and iodine . It is primarily used in gas discharge lamps to generate white light . The primary target of this compound is the gas discharge process in these lamps .

Mode of Action

This compound interacts with its target through its physical and chemical properties. It is a hygroscopic yellow-green flaky solid that is soluble in water . The compound has a trigonal crystal structure of the bismuth (III) iodide type with the space group R3 . When used in gas discharge lamps, it contributes to the generation of white light .

Biochemical Pathways

It plays a crucial role in the physical process of light generation in gas discharge lamps .

Pharmacokinetics

Its solubility in water suggests that it could be distributed in aqueous environments .

Result of Action

The primary result of this compound’s action is the generation of white light in gas discharge lamps . This is a physical process rather than a biological one, and it results from the compound’s specific physical and chemical properties .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as temperature and humidity. For instance, its hygroscopic nature means that it can absorb moisture from the air, which could potentially affect its stability . Furthermore, its efficacy in generating light in gas discharge lamps could be influenced by factors such as the pressure and temperature of the gas in the lamp .

Future Directions

Properties

| { "Design of the Synthesis Pathway": "The synthesis of Dysprosium triiodide can be achieved through a simple precipitation reaction between Dysprosium nitrate and Potassium iodide.", "Starting Materials": ["Dysprosium nitrate", "Potassium iodide", "Distilled water"], "Reaction": [ "Step 1: Dissolve Dysprosium nitrate in distilled water to form a clear solution.", "Step 2: Dissolve Potassium iodide in distilled water to form a clear solution.", "Step 3: Slowly add the Potassium iodide solution to the Dysprosium nitrate solution with constant stirring.", "Step 4: A yellow precipitate of Dysprosium triiodide will form.", "Step 5: Filter the precipitate and wash with distilled water to remove any impurities.", "Step 6: Dry the Dysprosium triiodide precipitate in an oven at 100°C until a constant weight is obtained.", "Step 7: Store the purified Dysprosium triiodide in a dry and air-tight container." ] } | |

CAS No. |

15474-63-2 |

Molecular Formula |

DyI3 |

Molecular Weight |

543.213 g/mol |

IUPAC Name |

triiododysprosium |

InChI |

InChI=1S/Dy.3HI/h;3*1H/q+3;;;/p-3 |

InChI Key |

RZQFCZYXPRKMTP-UHFFFAOYSA-K |

SMILES |

[I-].[I-].[I-].[Dy+3] |

Canonical SMILES |

I[Dy](I)I |

| 15474-63-2 | |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Q1: What is the molecular structure of dysprosium triiodide and how does it behave in different environments?

A1: this compound (DyI3) exists primarily as a planar molecule in its free monomeric form, with a Dy-I bond length of 2.808(9) Å determined through computational and gas-phase electron diffraction studies []. Interestingly, matrix-isolation experiments revealed that DyI3 forms complexes within the matrix, causing a distortion from its planar geometry to a pyramidal structure []. This highlights the potential impact of the surrounding environment on the molecule's shape.

Q2: Does this compound exist in other forms besides the monomer?

A2: Yes, this compound can also exist as a dimer, Dy2I6. Research suggests that the specific geometry of the dimer is influenced by the arrangement of electrons within the partially filled 4f orbitals of the dysprosium atom [].

Q3: What are the thermodynamic properties associated with the vaporization of this compound?

A3: High-temperature mass spectrometric investigations revealed valuable information regarding the evaporation properties of DyI3 []. The enthalpy of sublimation for monomeric DyI3 is 292 ± 12 kJ/mol, while the dimer (Dy2I6) exhibits a higher enthalpy of sublimation at 365 ± 16 kJ/mol []. This difference highlights the stronger intermolecular forces present in the dimeric form.

Q4: Has this compound shown any potential for practical applications?

A4: While not directly addressed in the provided research, this compound has been explored in the context of high-intensity discharge lamps. Research on dysprosium-thallium-sodium-cesium iodide arc lamps revealed that the interaction between liquid DyI3 and the quartz tube used in the lamp construction can significantly impact the lamp's lumen maintenance []. This highlights the importance of material compatibility in applications involving this compound.

Q5: Are there any computational studies on this compound and what insights do they offer?

A5: Yes, computational methods have been employed to investigate the molecular and electronic structure of DyI3 []. These studies contribute to our understanding of its bonding characteristics, geometry, and potential reactivity. They also provide a basis for predicting properties and behavior under various conditions, which can guide further experimental research.

Q6: What analytical techniques are typically used to study this compound?

A6: Several analytical techniques have proven valuable in characterizing and studying DyI3. Gas-phase electron diffraction helps determine the molecule's structure and bond lengths []. Vibrational spectroscopy, including both infrared and Raman spectroscopy, provides insights into the molecule's vibrations and its interactions within different environments like matrices []. High-temperature mass spectrometry is crucial for studying its thermodynamic properties during vaporization [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)

![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)